4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone N-beta-D-Glucuronide

描述

Introduction and Chemical Characteristics

Chemical Structure and Nomenclature

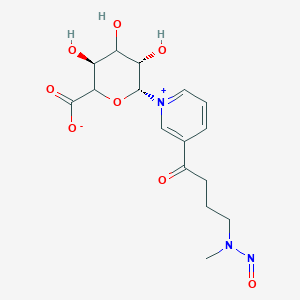

NNK-N-glucuronide is a conjugated metabolite formed via the glucuronidation of NNK, a potent tobacco-specific carcinogen. Its molecular formula is $$ \text{C}{16}\text{H}{21}\text{N}{3}\text{O}{8} $$, with a molecular weight of 383.36 g/mol. The compound consists of a pyridyl moiety linked to a nitrosamine-containing butanone group, which is further conjugated to a beta-D-glucuronic acid residue via an N-glycosidic bond.

The IUPAC name is 1-((2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)-3-(4-(methylnitrosoamino)-1-oxobutyl)pyridin-1-ium , reflecting its stereochemical configuration and functional groups. The glucuronide group is attached to the pyridine nitrogen, distinguishing it from O-glucuronidated metabolites.

Key Structural Features:

Historical Context and Discovery

NNK-N-glucuronide was first identified in the late 1990s as part of efforts to characterize tobacco-specific nitrosamine (TSNA) metabolites. Early studies detected glucuronidated forms of NNK metabolites in human urine, linking them to tobacco exposure. The compound’s structural elucidation was achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which resolved its conjugation site and stereochemistry.

A landmark 2002 study demonstrated that NNK-N-glucuronide accounted for 26.5% of total NNAL (a reduced metabolite of NNK) in smokers’ urine, highlighting its metabolic significance. Subsequent research revealed interspecies differences in glucuronidation rates, with humans exhibiting higher N-glucuronide formation compared to rodents.

Significance in Tobacco-Specific Nitrosamine Research

NNK-N-glucuronide is a key detoxification product of NNK, a Group 1 carcinogen implicated in lung, pancreatic, and liver cancers. Its formation is catalyzed by uridine diphosphate-glucuronosyltransferase (UGT) enzymes, primarily UGT2B10 and UGT2B17 in humans. Genetic polymorphisms in these enzymes influence interindividual variability in TSNA metabolism, affecting cancer risk.

Research Highlights:

- Enzymatic specificity : UGT2B10 preferentially glucuronidates NNK’s pyridyl nitrogen, while UGT2B17 targets hydroxyl groups.

- Species differences : Humans exhibit higher N-glucuronidation capacity than mice, complicating extrapolation of rodent data.

- Thermodynamic stability : The N-glucuronide bond resists spontaneous hydrolysis, ensuring reliable biomarker detection.

Role as a Biomarker for Tobacco Exposure

NNK-N-glucuronide is a stable, tobacco-specific biomarker used to quantify exposure to NNK in smokers and nonsmokers exposed to secondhand smoke. Unlike nicotine metabolites, it persists in urine for weeks post-exposure, enabling long-term monitoring.

Analytical Methods:

- LC-MS/MS : The gold standard for quantifying NNK-N-glucuronide in urine, with detection limits as low as 20 pg/mL.

- Enzymatic hydrolysis : Beta-glucuronidase treatment converts conjugated metabolites to free NNAL, facilitating total TSNA measurement.

Epidemiological Applications:

- Smoker stratification : Urinary NNK-N-glucuronide levels correlate with smoking intensity (cigarettes/day) and lung cancer risk.

- Secondhand smoke exposure : Detected in non-smokers at concentrations 1–5% of active smokers, validating its sensitivity.

- Smokeless tobacco studies : Levels are 3.5-fold higher in snuff users than smokers, reflecting direct oral absorption.

属性

IUPAC Name |

(3S,5S,6R)-3,4,5-trihydroxy-6-[3-[4-[methyl(nitroso)amino]butanoyl]pyridin-1-ium-1-yl]oxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O8/c1-18(17-26)6-3-5-10(20)9-4-2-7-19(8-9)15-13(23)11(21)12(22)14(27-15)16(24)25/h2,4,7-8,11-15,21-23H,3,5-6H2,1H3/t11?,12-,13-,14?,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCZWZVHMLRFHQX-PLWLXLEKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCC(=O)C1=C[N+](=CC=C1)C2C(C(C(C(O2)C(=O)[O-])O)O)O)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CCCC(=O)C1=C[N+](=CC=C1)[C@H]2[C@H](C([C@@H](C(O2)C(=O)[O-])O)O)O)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone N-beta-D-Glucuronide typically involves the nitrosation of nicotine derivatives. The reaction conditions often require acidic environments and nitrosating agents such as sodium nitrite. The process involves multiple steps, including the formation of intermediate compounds that are subsequently converted into the final product .

Industrial Production Methods

Industrial production of this compound is not common due to its carcinogenic nature. it can be synthesized in laboratory settings for research purposes. The production process involves stringent safety measures to handle the toxic intermediates and final product .

化学反应分析

Types of Reactions

4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone N-beta-D-Glucuronide undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of more reactive and potentially more toxic metabolites.

Reduction: This reaction can convert the nitroso group to an amine group, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions vary depending on the desired reaction, but they often require controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation can lead to the formation of more reactive nitroso compounds, while reduction can produce amine derivatives. Substitution reactions can yield a variety of different compounds depending on the substituents introduced .

科学研究应用

Carcinogenicity Studies

NNK has been extensively studied for its role as a carcinogen. Research indicates that it requires metabolic activation by cytochrome P450 enzymes (CYP2A6 and CYP2B6) to exert its carcinogenic effects . Studies have demonstrated that both NNK and its metabolites, such as 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL), are significant contributors to lung tumorigenesis in animal models . The glucuronidation of NNAL results in the formation of NNAL-N-glucuronide and NNAL-O-glucuronide, which are important metabolites that may influence the overall toxicity and carcinogenic potential of NNK .

Biomarker Development

NNK and its glucuronides serve as biomarkers for tobacco exposure. Urinary levels of NNAL, a metabolite of NNK, have been shown to correlate with tobacco use and exposure to secondhand smoke. This makes NNAL a valuable biomarker for assessing individual exposure to tobacco-specific carcinogens . The development of sensitive analytical methods for detecting these metabolites in biological samples has been pivotal in epidemiological studies investigating the links between tobacco use and cancer risk.

Mechanistic Studies

Research has focused on understanding the mechanisms by which NNK induces DNA damage and promotes tumorigenesis. For instance, studies have identified specific DNA adducts formed by the interaction of NNK metabolites with DNA, leading to mutations that can initiate cancer . Understanding these mechanisms is critical for developing preventive strategies and therapeutic interventions against tobacco-related cancers.

Pharmacological Interventions

Investigations into potential chemopreventive agents against NNK-induced carcinogenesis have been conducted. For example, compounds derived from natural sources, such as 6-methylthiohexyl isothiocyanate from wasabi, have shown promise in inhibiting NNK-induced lung tumorigenesis in animal models . These studies highlight the potential for dietary components to mitigate the effects of tobacco carcinogens.

Table 1: Summary of Key Metabolites of NNK

| Metabolite | Chemical Structure | Carcinogenic Potential | References |

|---|---|---|---|

| 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) | -1-(3-pyridyl)-1-butanol (NNAL) | -1-(3-pyridyl)-1-butanone N-beta-D-Glucuronide are primarily due to its ability to form DNA adducts. These adducts can cause mutations and disrupt normal cellular processes, leading to cancer development. The compound targets specific molecular pathways involved in cell cycle regulation and apoptosis, contributing to its carcinogenicity .

相似化合物的比较

Comparison with Structurally Related Compounds

Parent Compound: NNK (4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone)

- Chemical Structure: NNK contains a nitrosamine group linked to a pyridyl-butanone backbone.

- Carcinogenicity: Induces lung, liver, and pancreatic tumors in rodents. Total doses as low as 0.073 mmol/kg in F344 rats resulted in significant lung tumor incidences (9/80 to 27/30 depending on dose) .

- Metabolic Activation : Metabolized via α-hydroxylation to form reactive intermediates that alkylate DNA, producing pyridylhydroxybutyl-DNA adducts .

Primary Metabolite: NNAL (4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol)

- Chemical Structure : NNAL differs from NNK by the reduction of the ketone group to a hydroxyl group.

- Role in Carcinogenesis: Retains carcinogenic activity, inducing lung tumors (26/30 rats) and pancreatic tumors (8/30 rats) in bioassays. Acts as a proximate carcinogen for NNK .

- Glucuronidation : NNAL-Gluc is its detoxified form, with reduced DNA-binding capacity .

Other Glucuronidated Compounds

Chloramphenicol 3-O-beta-D-Glucuronide

- Structure/Function: A glucuronide conjugate of chloramphenicol, an antibiotic.

- Applications : Used in pharmacokinetic studies to assess drug metabolism.

4-Nitrophenyl alpha-D-Glucuronide

- Structure/Function: Synthetic substrate for glucuronidase enzyme assays. Lacks nitrosamine groups, making it non-carcinogenic .

- Applications: Diagnostic tool for detecting bacterial contamination in food and water.

Comparative Toxicokinetics and Biomarker Utility

Table 1: Key Properties of NNAL-Gluc and Related Compounds

Stability and Detection

生物活性

4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) is a potent tobacco-specific nitrosamine recognized for its significant carcinogenic properties. Its biological activity primarily involves metabolic activation leading to the formation of DNA adducts, which are critical in the initiation of cancer. This article delves into the biological activity of NNK, particularly focusing on its glucuronide derivative, 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone N-beta-D-Glucuronide.

Metabolic Pathways

NNK undergoes extensive metabolic activation in vivo, primarily through cytochrome P450 enzymes, resulting in various metabolites, including NNAL (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol). The glucuronidation of NNK and its metabolites plays a crucial role in their excretion and potential toxicity.

- Key Metabolites :

- NNAL

- 4-Hydroxy-1-(3-pyridyl)-1-butanone (HPB)

Studies have shown that over 99% of administered NNK is metabolized within 48 hours, with the major metabolites being keto acid and hydroxy acid derivatives .

DNA Adduct Formation

The formation of DNA adducts is a critical mechanism through which NNK exerts its carcinogenic effects. The main types of adducts formed include:

- POB-DNA Adducts : Result from the reaction of activated NNK with DNA, leading to mutations.

- O6-Methylguanine : A significant adduct associated with mutagenesis.

Research indicates that both NNK and its metabolites can induce a high incidence of tumors in animal models, particularly in the lungs and pancreas. In male F-344 rats treated with NNK, significant levels of POB-DNA adducts were detected over time, correlating with tumor development .

Oncogenic Effects

NNK has been shown to promote tumorigenesis through various pathways:

- Activation of NF-κB : NNK enhances NF-κB signaling, which is associated with inflammation and cancer progression .

- Beta-Adrenoceptor Agonism : Recent studies suggest that NNK acts as an agonist for beta-adrenoceptors, contributing to esophageal squamous cell carcinoma growth .

Case Studies

- Lung Tumorigenesis in Rats : A study demonstrated that chronic exposure to NNK leads to a high incidence of lung tumors in F-344 rats, with evidence of metastasis to the pancreas .

- Esophageal Squamous Cell Carcinoma : In vitro studies indicated that NNK promotes cell proliferation in esophageal cancer cells via beta-adrenoceptor pathways .

Comparative Analysis of Biological Activity

| Compound | Mechanism of Action | Key Findings |

|---|---|---|

| NNK | DNA adduct formation; NF-κB activation | Induces lung tumors; high levels of POB-DNA adducts detected |

| NNAL | Metabolite of NNK; glucuronidation | Significant urinary excretion observed; contributes to carcinogenicity |

常见问题

Q. Basic

- Urine collection : 24-hour samples are analyzed to account for diurnal variation in metabolite excretion .

- HPLC separation : Reversed-phase chromatography resolves NNAL-Glucuronide from other metabolites.

- Enzymatic hydrolysis : Beta-glucuronidase treatment releases NNAL, which is quantified alongside its glucuronide to assess conjugation efficiency .

- Validation : Correlation with cotinine levels ensures specificity for tobacco smoke exposure .

How do species-specific differences in NNAL-Glucuronide metabolism impact translational research?

Q. Advanced

- Diastereomer formation : Patas monkeys produce two NNAL-Glucuronide diastereomers, one of which is absent in rodents. This highlights the need for primate models when extrapolating to human glucuronidation patterns .

- Dose dependency : In rodents, glucuronidation accounts for ≤22% of NNK metabolism at high doses but becomes negligible at low doses. In primates, glucuronides remain significant even at smoker-relevant doses (0.1 µg/kg), underscoring species-specific detoxification thresholds .

How does the dose-dependent significance of NNAL-Glucuronide formation influence toxicity studies?

Q. Advanced

- High-dose studies : Glucuronidation is a major pathway in rodents (22% urinary excretion at 500 µmol/kg NNK), but this overestimates its role in low-dose human exposure .

- Low-dose relevance : Alpha-hydroxylation (activating carcinogenic DNA adducts) dominates at lower doses, necessitating sensitive assays (e.g., LC-MS/MS) to detect trace glucuronides .

- Experimental design : Studies must prioritize physiologically relevant doses and multi-pathway analysis to avoid skewed risk assessments .

Does NNAL-Glucuronide formation mitigate or potentiate NNK-induced carcinogenicity?

Q. Advanced

- Detoxification role : Glucuronidation reduces systemic NNAL bioavailability, decreasing its carcinogenic potential .

- Paradoxical activation : In rats, O-glucuronidation of α-hydroxymethylNNK (a reactive intermediate) may stabilize the metabolite for transport to target tissues, indirectly promoting carcinogenesis .

- Methodological insight : Dual analytical approaches (e.g., measuring DNA adducts and glucuronides) are critical to resolve detoxification/activation dynamics .

What advanced techniques address challenges in chiral analysis of NNAL-Glucuronide?

Q. Advanced

- Chiral derivatization : (R)-(+)-α-methylbenzyl isocyanate [(R)-MBIC] separates NNAL enantiomers by HPLC, revealing species-dependent enantiomeric ratios .

- Diastereomer resolution : Primate-specific glucuronides require chiral columns or enzymatic cleavage to differentiate biological activity .

- Quantitative NMR : Absolute quantification of diastereomers avoids biases from indirect hydrolysis methods .

How is NNAL-Glucuronide validated as a biomarker for environmental tobacco smoke (ETS) exposure?

Q. Advanced

- Controlled exposure studies : Non-smokers exposed to sidestream smoke show dose-dependent increases in urinary NNAL-Glucuronide, correlating with air nicotine levels (r = 0.89) .

- Longitudinal cohorts : Smokers switching to vaping exhibit reduced NNAL-Glucuronide excretion, confirming its specificity for combustible tobacco .

- Sensitivity thresholds : LC-MS/MS detects metabolites at pmol levels, enabling biomarker use in low-exposure populations .

How do contradictions in metabolic pathway significance inform risk assessment models?

Q. Advanced

- Rodent-primate divergence : Glucuronidation is minor in low-dose rodents but significant in primates, challenging extrapolation to humans. Physiologically based pharmacokinetic (PBPK) models integrate species-specific UGT activity data to address this .

- Dose-response nonlinearity : At human-relevant doses, alpha-hydroxylation outweighs glucuronidation, necessitating pathway-specific weighting in risk models .

What experimental design considerations are critical for in vivo NNK metabolism studies?

Q. Advanced

- Dose selection : Sub-micromolar doses mimic human exposure, avoiding artificial pathway saturation .

- Time-course analysis : Metabolite excretion peaks within 48 hours in rodents but may persist longer in primates due to slower glucuronide turnover .

- Tissue-specific sampling : Lung microsomes are prioritized for alpha-hydroxylation analysis, while urine/plasma capture glucuronidation .

How does genetic variability in UGTs affect NNAL-Glucuronide biomarker interpretation?

Q. Advanced

- Polymorphism impact : UGT2B10 variants alter glucuronidation efficiency, leading to interindividual differences in urinary NNAL-Glucuronide levels .

- Cohort stratification : Genotyping participants for UGT polymorphisms controls for metabolic heterogeneity in epidemiological studies .

- Population-specific risks : Racial disparities in glucuronidation rates (e.g., higher in Caucasians vs. African Americans) may influence biomarker validity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。